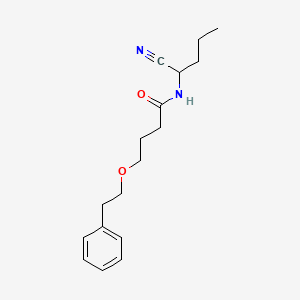
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide, commonly known as 'PB-22', is a synthetic cannabinoid that is structurally similar to the psychoactive component found in marijuana. PB-22 has gained significant attention in recent years due to its use in scientific research as a tool to study the endocannabinoid system and its potential therapeutic applications.
科学研究应用
PB-22 has been used in scientific research to study the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood. PB-22 has been found to bind to the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for mediating the effects of cannabinoids. This binding activity has been used to investigate the role of the endocannabinoid system in various diseases such as cancer, neurodegenerative disorders, and chronic pain.
作用机制
PB-22 acts as a partial agonist of the CB1 and CB2 receptors in the endocannabinoid system. This means that it binds to these receptors and activates them, but not to the same extent as natural cannabinoids such as THC. PB-22 has been found to have a higher affinity for the CB2 receptor than the CB1 receptor, which may explain its potential therapeutic applications in inflammation and autoimmune disorders.
Biochemical and Physiological Effects:
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. These effects are believed to be mediated by the activation of the CB1 and CB2 receptors in the endocannabinoid system. PB-22 has also been found to have anxiolytic and sedative effects, which may be useful in the treatment of anxiety disorders and insomnia.
实验室实验的优点和局限性
One of the main advantages of PB-22 for lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the endocannabinoid system in a more specific and controlled manner. However, the use of PB-22 in lab experiments is limited by its potential toxicity and lack of information on its long-term effects. Additionally, the synthesis of PB-22 is a complex process that requires specialized equipment and expertise, which may limit its availability for research purposes.
未来方向
There are several future directions for research on PB-22, including its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and chronic pain. Additionally, further studies are needed to investigate the long-term effects of PB-22 and its potential toxicity. The development of new synthetic cannabinoids with improved selectivity and safety profiles may also be an area of future research. Finally, the use of PB-22 in combination with other drugs or therapies may be explored as a potential treatment option for various diseases.
合成方法
PB-22 is synthesized through a multi-step process that involves the reaction of 4-(2-phenylethoxy)butanoyl chloride with 1-cyanobutane in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of PB-22 is a complex process that requires expertise in organic chemistry and specialized equipment.
属性
IUPAC Name |
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-2-7-16(14-18)19-17(20)10-6-12-21-13-11-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-13H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFIODDJCYQBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-4-(2-phenylethoxy)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2922244.png)
![7-[(3-chlorophenyl)methyl]-8-[(dibenzylamino)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2922246.png)

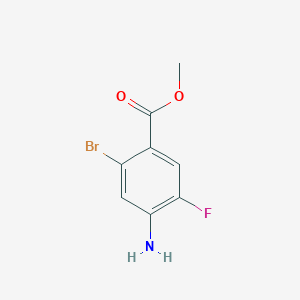

![4-methyl-1H-pyrrolo[3,2-b]pyridin-4-iumiodide](/img/structure/B2922252.png)
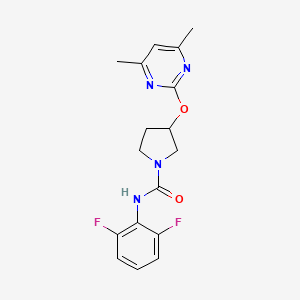

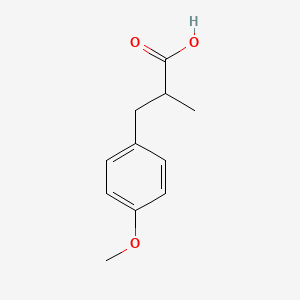

![[4-Hydroxy-2-(methylthio)pyrimidin-5-yl]acetic acid](/img/structure/B2922259.png)
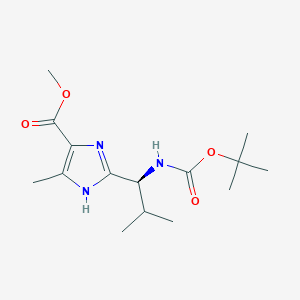
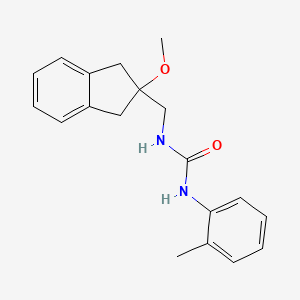
![5-Fluoro-2-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2922266.png)